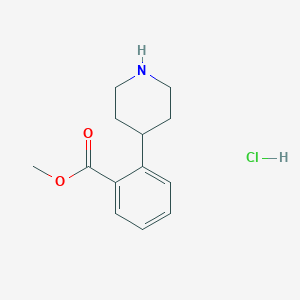

Methyl 2-(piperidin-4-yl)benzoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-piperidin-4-ylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-5-3-2-4-11(12)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRISMDMYBOCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Methyl 2-(piperidin-4-yl)benzoate hydrochloride

An In-Depth Technical Guide to the

Abstract

This guide provides a comprehensive overview of a robust and modern synthetic route to Methyl 2-(piperidin-4-yl)benzoate hydrochloride, a valuable building block in medicinal chemistry. The synthesis is strategically designed around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a standard deprotection and salt formation sequence. We will delve into the rationale behind the chosen methodology, provide a detailed experimental protocol, and discuss key mechanistic insights and potential troubleshooting strategies. The aim is to furnish researchers with a technically sound and practical framework for the preparation of this important synthetic intermediate.

Introduction and Strategic Overview

This compound serves as a crucial intermediate in the synthesis of a wide range of pharmacologically active molecules. Its structure, featuring a piperidine ring connected at the C4-position to a methyl benzoate moiety, is a common motif in compounds targeting the central nervous system and other biological systems.[1] The piperidine scaffold is a privileged structure in drug design, often used to modulate physicochemical properties like solubility and basicity, which can improve the pharmacokinetic profile of a drug candidate.[2]

This guide focuses on a reliable and scalable three-step synthetic sequence:

-

Carbon-Carbon Bond Formation: A Suzuki-Miyaura cross-coupling to construct the core biphenyl-like scaffold.

-

Amine Deprotection: Removal of a temporary protecting group from the piperidine nitrogen.

-

Salt Formation: Conversion of the free base to the stable and readily handled hydrochloride salt.

This approach is favored for its high efficiency, broad functional group tolerance, and the commercial availability of the required starting materials.[3]

Retrosynthetic Analysis

A retrosynthetic approach allows for the logical deconstruction of the target molecule to identify key bond disconnections and viable starting materials. For this compound, the most strategic disconnection is the C-C bond between the benzoate ring and the piperidine ring. This disconnection points directly to a cross-coupling strategy.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals two key synthons: an electrophilic methyl 2-halobenzoate and a nucleophilic, C4-functionalized piperidine derivative. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is an ideal choice for this transformation.[4][5] To prevent side reactions at the piperidine's nitrogen during coupling, it must be protected, typically with a tert-butoxycarbonyl (Boc) group, which is stable under the reaction conditions but easily removed later.[6][7]

Synthetic Workflow and Mechanistic Insights

The forward synthesis executes the strategy developed during the retrosynthetic analysis.

Caption: Forward synthesis workflow diagram.

Step 1: Suzuki-Miyaura Cross-Coupling

The first and most critical step is the palladium-catalyzed coupling of Methyl 2-bromobenzoate with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (N-Boc-4-(pinacolboryl)piperidine).

-

Causality of Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) is commonly used. The ligand stabilizes the Pd(0) center and facilitates the catalytic cycle.[5]

-

Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential. Its primary role is to activate the organoboron species by forming a more nucleophilic boronate complex, which facilitates the crucial transmetalation step in the catalytic cycle.[4]

-

Solvent: A mixture of an organic solvent (like dioxane, DME, or toluene) and water is typically used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

-

Step 2: N-Boc Deprotection and Hydrochloride Salt Formation

This final step accomplishes two transformations in a single operation: the removal of the acid-labile Boc protecting group and the formation of the hydrochloride salt.

-

Causality of Experimental Choices:

-

Reagent: A solution of hydrogen chloride (HCl) in an organic solvent, such as 4M HCl in 1,4-dioxane, is the reagent of choice.[8][9] Using an anhydrous acidic solution is critical. It provides the acid necessary for the deprotection mechanism while simultaneously protonating the newly freed secondary amine of the piperidine ring.

-

Mechanism: The deprotection proceeds via protonation of the Boc group's carbonyl oxygen, followed by the collapse of the intermediate to release the stable carbocation, tert-butyl cation. This cation is then quenched, forming isobutylene and carbon dioxide.

-

Outcome: The resulting piperidinyl nitrogen is immediately protonated by the excess HCl in the medium, causing the final product to precipitate from the non-polar organic solvent as its hydrochloride salt. This often simplifies purification, as the product can be isolated by simple filtration.[6][7]

-

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized by a qualified chemist. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Methyl 2-bromobenzoate | 215.06 | 10.0 | 2.15 g |

| N-Boc-4-(pinacolboryl)piperidine | 325.25 | 11.0 (1.1 eq) | 3.58 g |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.3 (0.03 eq) | 347 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 (3.0 eq) | 4.15 g |

| 1,4-Dioxane | - | - | 40 mL |

| Water (degassed) | - | - | 10 mL |

Procedure:

-

To a flame-dried round-bottom flask, add Methyl 2-bromobenzoate, N-Boc-4-(pinacolboryl)piperidine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

-

Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring and monitor by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

-

Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the product as a white solid or viscous oil.

Step 2:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Methyl 2-(1-Boc-piperidin-4-yl)benzoate | 333.42 | 8.0 | 2.67 g |

| 4M Hydrogen Chloride in 1,4-Dioxane | - | 80.0 (10 eq) | 20 mL |

| Diethyl Ether (for precipitation) | - | - | ~50 mL |

Procedure:

-

Dissolve the Methyl 2-(1-Boc-piperidin-4-yl)benzoate intermediate in a minimal amount of a suitable solvent like methanol or dichloromethane (approx. 10 mL) in a round-bottom flask.

-

Add the 4M HCl in dioxane solution to the stirred solution at room temperature.[6][9]

-

Stir the reaction for 2-4 hours. The formation of a white precipitate (the hydrochloride salt) is often observed. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure. Alternatively, add diethyl ether to the reaction mixture to fully precipitate the product.[6]

-

Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Safety and Handling

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a fume hood.

-

Organoboron Reagents: While generally stable, boronic esters should be protected from excessive moisture.

-

Solvents: Dioxane is a flammable solvent and a suspected carcinogen. Diethyl ether is extremely flammable. Handle both in a fume hood away from ignition sources.

-

Reagents: 4M HCl in dioxane is highly corrosive and releases HCl gas. It should be handled with appropriate gloves, eye protection, and in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is efficiently achieved through a modern, three-step sequence highlighted by a palladium-catalyzed Suzuki-Miyaura coupling. This method provides a reliable and scalable route to a key building block for drug discovery programs. By understanding the rationale behind reagent selection and reaction mechanisms, researchers can effectively troubleshoot and adapt this protocol for their specific needs, facilitating the development of novel therapeutics.

References

- 1. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parallel Synthesis of a Multi-Substituted Benzo[b]furan Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Boc Deprotection - HCl [commonorganicchemistry.com]

An In-depth Technical Guide to Methyl 2-(piperidin-4-yl)benzoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(piperidin-4-yl)benzoate hydrochloride is a heterocyclic organic compound with potential applications as a key intermediate in the synthesis of novel pharmaceutical agents. Its structural motif, featuring a piperidine ring attached to a benzoate core at the ortho position, presents a unique scaffold for the development of diverse molecular architectures. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, including its structure, physicochemical characteristics, a plausible synthetic route, and expected analytical data. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide integrates established chemical principles and data from analogous compounds to offer a robust predictive profile. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery by providing a foundational understanding of this compound's characteristics and facilitating its potential use in synthetic workflows.

Chemical Identity and Physical Properties

This compound is the hydrochloride salt of the methyl ester of 2-(piperidin-4-yl)benzoic acid. The presence of the piperidine ring introduces a basic nitrogen atom, which readily forms a salt with hydrochloric acid, enhancing its stability and solubility in aqueous media.

Molecular Structure

The chemical structure of this compound is characterized by a methyl benzoate core substituted at the 2-position with a piperidin-4-yl group.

An In-Depth Technical Guide to Methyl 4-(piperidin-4-yl)benzoate Hydrochloride (CAS No. 936130-82-4): A Key Intermediate in the Synthesis of Dual A2A Adenosine Receptor Antagonists and HDAC Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(piperidin-4-yl)benzoate hydrochloride, identified by CAS number 936130-82-4, is a heterocyclic compound that has emerged as a critical building block in medicinal chemistry.[1][2][3] While not an active pharmaceutical ingredient itself, its structural features make it an ideal starting material for the synthesis of more complex molecules with significant therapeutic potential. This guide provides a comprehensive overview of the experimental data and applications of this compound, focusing on its pivotal role as an intermediate in the development of dual-target inhibitors for oncology and neurodegenerative disorders.

The primary utility of Methyl 4-(piperidin-4-yl)benzoate hydrochloride lies in its incorporation into multi-ring systems designed to modulate the activity of both the A2A adenosine receptor (A2AR) and histone deacetylases (HDACs).[4] This dual-inhibition strategy is a promising avenue in drug discovery, aiming to simultaneously address multiple pathological pathways implicated in diseases such as cancer and Alzheimer's.[1][2][4]

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 4-(piperidin-4-yl)benzoate hydrochloride is presented in the table below.

| Property | Value | Reference |

| CAS Number | 936130-82-4 | [1][2][3] |

| Molecular Formula | C₁₃H₁₈ClNO₂ | [1] |

| Molecular Weight | 255.74 g/mol | [2] |

| Appearance | Solid | [5] |

| Storage Temperature | 2-8°C in an inert atmosphere | [5] |

Role in the Synthesis of a Dual A2A/HDAC Inhibitor

Methyl 4-(piperidin-4-yl)benzoate hydrochloride serves as a key precursor in the multi-step synthesis of novel triazolo[1,5-a]pyrimidine derivatives. These derivatives are designed to exhibit antagonistic activity at the A2A adenosine receptor and inhibitory effects on histone deacetylases. A representative synthetic pathway, as outlined in patent literature, is detailed below.[4]

Synthetic Workflow Diagram

Caption: Synthetic workflow from the starting material to the final dual-target inhibitor.

Step-by-Step Experimental Protocol (Representative)

The following is a representative, detailed protocol for the synthesis of a triazolo[1,5-a]pyrimidine derivative, adapted from general synthetic methodologies for similar compounds.

Step 1: Acylation of Methyl 4-(piperidin-4-yl)benzoate Hydrochloride

-

To a stirred solution of Methyl 4-(piperidin-4-yl)benzoate hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine, 2.2 eq).

-

Slowly add the desired acylating agent (e.g., a substituted acid chloride, 1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-acylated intermediate.

Step 2: Saponification of the Methyl Ester

-

Dissolve the N-acylated intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of a base (e.g., lithium hydroxide, 3.0 eq).

-

Stir the mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

-

Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1N HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the carboxylic acid intermediate.

Step 3: Amide Coupling and Cyclization

-

To a solution of the carboxylic acid intermediate (1.0 eq) in a polar aprotic solvent (e.g., dimethylformamide), add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., diisopropylethylamine, 3.0 eq).

-

After stirring for 15 minutes, add the appropriate aminotriazole derivative (1.1 eq).

-

Stir the reaction at room temperature for 18-24 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase, concentrate, and purify the residue by flash chromatography to obtain the final triazolo[1,5-a]pyrimidine compound.

Biological Context and Mechanism of Action

The final compounds synthesized from Methyl 4-(piperidin-4-yl)benzoate hydrochloride are designed to target two key players in disease pathology: the A2A adenosine receptor and histone deacetylases.

A2A Adenosine Receptor Antagonism

The A2A adenosine receptor is a G-protein coupled receptor that is highly expressed in the brain, particularly in the striatum, and is also found on immune cells. In neurodegenerative diseases like Alzheimer's, A2A receptor activation has been linked to synaptic dysfunction and neuroinflammation.[1] By blocking these receptors, the synthesized antagonists aim to restore synaptic plasticity and reduce the inflammatory response in the brain, potentially offering a disease-modifying therapeutic approach.[1][6]

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[2] In cancer, the overexpression of certain HDACs can lead to the silencing of tumor suppressor genes.[3][5] HDAC inhibitors can reverse this effect by promoting histone acetylation, leading to a more open chromatin structure and the re-expression of these critical genes.[2][3][5] This can induce cancer cell cycle arrest, differentiation, and apoptosis.[2]

Dual-Target Signaling Pathway Diagram

Caption: Simplified signaling pathways targeted by the dual A2A/HDAC inhibitor.

Experimental Data and Assays

While specific experimental data for compounds directly synthesized from CAS 936130-82-4 is proprietary and found within patent literature, the following sections describe the standard assays used to characterize such dual-activity inhibitors.

A2A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the synthesized compounds for the human A2A adenosine receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human A2A receptor (e.g., HEK-293 cells).

-

Radioligand Binding: Perform a competitive binding assay using a known radiolabeled A2A receptor antagonist (e.g., [³H]ZM241385).

-

Assay Conditions: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Separation and Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

HDAC Enzymatic Activity Assay

Objective: To measure the inhibitory potency (IC₅₀) of the synthesized compounds against specific HDAC isoforms.

Protocol:

-

Enzyme and Substrate: Use a commercially available fluorometric HDAC activity assay kit containing a purified human HDAC enzyme and a fluorogenic substrate.

-

Assay Procedure: In a 96-well plate, incubate the HDAC enzyme with the substrate in the presence of varying concentrations of the test compound.

-

Development: After a set incubation period, add a developer solution that cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the test compound concentration to determine the IC₅₀ value.

Conclusion

Methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS 936130-82-4) is a valuable chemical intermediate, primarily utilized in the synthesis of innovative dual-target inhibitors. Its strategic application in the construction of compounds that simultaneously modulate the A2A adenosine receptor and histone deacetylases highlights its importance in the fields of oncology and neurodegenerative disease research. This guide has provided a framework for understanding the synthesis, biological context, and experimental evaluation of molecules derived from this key building block, offering a foundation for further research and development in these critical therapeutic areas.

References

- 1. A2A Adenosine Receptor Antagonists in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation [frontiersin.org]

- 5. ascopubs.org [ascopubs.org]

- 6. Frontiers | Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges [frontiersin.org]

Methyl 2-(piperidin-4-yl)benzoate hydrochloride mechanism of action

An In-Depth Technical Guide on the Proposed Mechanism of Action of Methyl 2-(piperidin-4-yl)benzoate hydrochloride

Authored by: A Senior Application Scientist

Disclaimer: As of the latest literature review, specific experimental data on the mechanism of action for this compound is not publicly available. This guide, therefore, presents a well-founded hypothesis based on extensive structure-activity relationship (SAR) analysis of closely related piperidine-based compounds. The proposed mechanisms and experimental protocols outlined herein are intended to guide future research and validation.

Introduction and Chemical Profile

This compound is a heterocyclic compound featuring a central piperidine ring linked to a methyl benzoate group at the 4-position of the piperidine. The ortho-substitution of the benzoate is a key structural feature.

Chemical Structure:

-

IUPAC Name: methyl 2-(piperidin-4-yl)benzoate;hydrochloride

-

Molecular Formula: C₁₃H₁₈ClNO₂

-

Molecular Weight: 255.74 g/mol [1]

-

CAS Number: 176526-08-2[2]

The core structure, a substituted piperidine, is a well-established scaffold in medicinal chemistry, frequently associated with activity at monoamine transporters.[3][4][5][6][7]

Proposed Mechanism of Action: A Monoamine Transporter Ligand

Based on its structural similarity to known monoamine transporter inhibitors, it is hypothesized that this compound functions as a ligand for the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT).[3][4][7] These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their inhibition can lead to a range of physiological and psychological effects.

Structural Rationale for Monoamine Transporter Interaction

The piperidine moiety is a common feature in many CNS-active compounds, including cocaine and methylphenidate, which are well-characterized monoamine transporter inhibitors. The protonated nitrogen of the piperidine ring at physiological pH is expected to form a key ionic interaction with a conserved aspartate residue in the binding pocket of these transporters.[8]

The aromatic ring (the benzoate group) likely engages in π-π stacking or hydrophobic interactions with aromatic residues within the transporter's binding site. The position of the methyl ester on the benzene ring (ortho, in this case) is expected to significantly influence the compound's affinity and selectivity for DAT, NET, and SERT.[3][4][7]

Hypothetical Pharmacophore Model

A pharmacophore model for this compound as a monoamine transporter ligand can be proposed, highlighting the key chemical features required for binding.

Caption: Hypothetical pharmacophore model highlighting key interaction points.

Predicted Signaling Pathway

By inhibiting one or more of the monoamine transporters, this compound would increase the synaptic concentration of the corresponding neurotransmitters (dopamine, norepinephrine, serotonin). This leads to enhanced downstream signaling through their respective G-protein coupled receptors (GPCRs).

Caption: Proposed mechanism of action at the synaptic level.

Experimental Validation Protocols

To validate the proposed mechanism of action, a series of in vitro assays are required. These experiments are designed to determine the affinity and functional potency of this compound at each of the three major monoamine transporters.

Radioligand Binding Assays

These assays determine the affinity (Ki) of the test compound for DAT, NET, and SERT by measuring its ability to displace a known radiolabeled ligand.[9]

Protocol:

-

Preparation of Membranes: Prepare cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT, or use synaptosomal preparations from specific rat brain regions (e.g., striatum for DAT, cortex for NET, brainstem for SERT).[9][10]

-

Incubation: Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of this compound.[11]

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Workflow Diagram:

Caption: Workflow for radioligand binding assays.

Synaptosomal Uptake Inhibition Assays

These assays measure the functional potency (IC₅₀) of the compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes.[10][12][13][14]

Protocol:

-

Synaptosome Preparation: Isolate synaptosomes from relevant brain regions of rodents.[10]

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound.

-

Uptake Initiation: Initiate neurotransmitter uptake by adding a specific radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Uptake Termination: Stop the uptake after a short incubation period by rapid filtration and washing with ice-cold buffer.

-

Quantification: Lyse the synaptosomes and measure the amount of accumulated radioactivity.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

Workflow Diagram:

Caption: Workflow for synaptosomal uptake inhibition assays.

Data Summary and Interpretation

The results from these assays will provide a comprehensive profile of the compound's activity at monoamine transporters.

| Assay Type | Transporter | Parameter | Interpretation |

| Radioligand Binding | DAT, NET, SERT | Ki (nM) | Affinity of the compound for the transporter binding site. Lower Ki indicates higher affinity. |

| Uptake Inhibition | DAT, NET, SERT | IC₅₀ (nM) | Functional potency to inhibit neurotransmitter reuptake. Lower IC₅₀ indicates higher potency. |

A low nanomolar Ki and IC₅₀ at a particular transporter would confirm the proposed mechanism of action. The relative values across the three transporters will define the compound's selectivity profile (e.g., DAT-selective, non-selective).

Potential for Monoamine Oxidase Inhibition

Given the structural features, it is also prudent to investigate whether this compound inhibits monoamine oxidase (MAO), another key enzyme in neurotransmitter metabolism.[6][15][16]

Experimental Approach:

-

MAO Inhibition Assay: Use a commercially available kit or a standard protocol to measure the activity of MAO-A and MAO-B in the presence of the test compound.[15][16][17] This typically involves monitoring the production of a fluorescent or colored product from a specific MAO substrate.

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest a mechanism of action involving the inhibition of monoamine transporters. This hypothesis is grounded in the well-established structure-activity relationships of piperidine-based compounds.[3][4][7]

Definitive confirmation of this proposed mechanism requires rigorous experimental validation through radioligand binding and neurotransmitter uptake assays. The resulting data will not only elucidate the primary molecular targets of this compound but also pave the way for further research into its therapeutic potential.

References

- 1. Methyl 3-(piperidin-4-yl)benzoate hydrochloride | C13H18ClNO2 | CID 44607825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 176526-08-2|this compound|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [PDF] Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. | Semantic Scholar [semanticscholar.org]

- 6. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Evaluation of synaptosomal uptake inhibition of most relevant constituents of St. John's wort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. researchgate.net [researchgate.net]

- 17. bioassaysys.com [bioassaysys.com]

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Piperidine Compounds

Abstract

The piperidine motif is a cornerstone of modern medicinal chemistry, embedded in the molecular architecture of a vast number of pharmaceuticals and biologically active natural products. Its prevalence stems from a unique combination of structural and physicochemical properties: a saturated, six-membered nitrogen-containing heterocycle that can adopt well-defined chair and boat conformations, enabling precise spatial orientation of substituents to interact with biological targets. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the contemporary strategies for the discovery and synthesis of novel piperidine compounds. We will traverse the landscape from foundational synthetic methodologies to cutting-edge catalytic systems, emphasizing the causal reasoning behind experimental design and the validation of synthetic protocols.

The Piperidine Scaffold: A Pharmaceutical Mainstay

The significance of the piperidine ring in drug discovery cannot be overstated. It is a key structural component in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. Natural alkaloids such as piperine, the active component in black pepper, also feature this heterocyclic system, showcasing its broad range of biological activities. The enduring importance of piperidines in medicinal chemistry drives the continuous innovation in synthetic methodologies aimed at creating structurally diverse and stereochemically complex derivatives.

The utility of the piperidine scaffold lies in its ability to:

-

Serve as a versatile scaffold: Its conformational flexibility allows for the precise positioning of functional groups in three-dimensional space, crucial for molecular recognition at biological targets.

-

Modulate physicochemical properties: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, influencing solubility and receptor binding.

-

Enhance metabolic stability: The saturated nature of the ring can confer resistance to metabolic degradation compared to its aromatic counterpart, pyridine.

Strategic Approaches to Piperidine Synthesis: A Chemist's Arsenal

The synthesis of substituted piperidines is a mature yet continually evolving field of organic chemistry. The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. This section will delve into the most prevalent and powerful methods, explaining the underlying principles that guide their application.

The Classic Approach: Hydrogenation of Pyridines

The reduction of readily available pyridine precursors remains a fundamental and widely used method for accessing the piperidine core. This approach is

Spectroscopic data (NMR, IR, MS) of Methyl 2-(piperidin-4-yl)benzoate

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-(piperidin-4-yl)benzoate

Authored by a Senior Application Scientist

Foreword: In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Piperidine and benzoate moieties are prevalent scaffolds in a vast array of pharmacologically active compounds, making their derivatives, such as Methyl 2-(piperidin-4-yl)benzoate, of significant interest to researchers.[1][2] This guide serves not as a mere repository of data, but as a comprehensive manual detailing the strategic acquisition and expert interpretation of the key spectroscopic data—NMR, MS, and IR—required to unambiguously characterize this molecule. We will explore the causality behind experimental choices, providing the insights necessary for scientists to develop self-validating analytical workflows.

Molecular Structure and Predicted Spectroscopic Fingerprints

Methyl 2-(piperidin-4-yl)benzoate is comprised of three key structural components: a 1,2-disubstituted (ortho) benzene ring, a methyl ester functional group, and a piperidine-4-yl substituent. Each of these components contributes unique and identifiable signals in various spectroscopic analyses. A thorough characterization relies on integrating the data from multiple orthogonal techniques to build a complete and validated structural picture.

Chemical Structure

The logical starting point for any spectroscopic analysis is a clear understanding of the molecule's connectivity and stereochemistry.

Caption: Structure of Methyl 2-(piperidin-4-yl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For Methyl 2-(piperidin-4-yl)benzoate, both ¹H and ¹³C NMR are essential for a complete assignment.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing power for many organics. However, the acidic N-H proton of the piperidine may exchange with trace water or exhibit broad signals. DMSO-d₆ can be a superior choice as it often sharpens N-H signals and prevents exchange, allowing for their definitive identification. The predicted chemical shifts are based on established principles: electron-withdrawing groups like the ester deshield the ortho and para protons of the benzene ring, while the piperidine ring protons will appear in the aliphatic region.[3][4]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Predicted ¹H NMR Data Summary

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-8.0 | d | 1H | Ar-H | Ortho to ester, deshielded by carbonyl anisotropy. |

| ~7.2-7.5 | m | 3H | Ar-H | Remaining aromatic protons. |

| ~3.9 | s | 3H | -OCH₃ | Singlet, typical for methyl ester protons. |

| ~3.4-3.6 | m | 2H | Piperidine-H (axial, eq) | Protons on carbons adjacent to nitrogen, deshielded. |

| ~2.8-3.0 | m | 2H | Piperidine-H (axial, eq) | Protons on carbons adjacent to nitrogen, deshielded. |

| ~2.5-2.7 | m | 1H | Piperidine-CH | Methine proton at the point of attachment to the benzene ring. |

| ~1.8-2.0 | m | 4H | Piperidine-CH₂ | Remaining piperidine methylene protons. |

| ~1.5-2.0 | br s | 1H | N-H | Broad signal, chemical shift is concentration and solvent dependent. |

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

Expertise & Causality: ¹³C NMR provides complementary information, confirming the number of unique carbon environments. The carbonyl carbon of the ester is highly deshielded and serves as a key diagnostic peak. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the ester and piperidine substituents.[5]

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the appropriate ¹³C frequency (~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 512-2048 scans, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

-

Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction.

Predicted ¹³C NMR Data Summary

| Predicted δ (ppm) | Assignment | Rationale |

| ~168 | C=O | Ester carbonyl carbon, highly deshielded. |

| ~125-150 | Ar-C | Six distinct signals expected for the substituted aromatic ring carbons. |

| ~52 | -OCH₃ | Methyl ester carbon. |

| ~45-55 | Piperidine-C (adjacent to N) | Carbons alpha to the nitrogen are deshielded. |

| ~40 | Piperidine-CH | Methine carbon attached to the aromatic ring. |

| ~30-35 | Piperidine-CH₂ | Remaining piperidine methylene carbons. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry is indispensable for confirming the molecular weight of the target compound. Electrospray Ionization (ESI) is the method of choice for this molecule due to the presence of the basic piperidine nitrogen, which is readily protonated to form the [M+H]⁺ ion in positive ion mode.[6] Tandem MS (MS/MS) on this precursor ion provides valuable structural information. The fragmentation is governed by established chemical principles, with the most likely cleavage points being the bonds adjacent to the nitrogen atom (α-cleavage) and within the piperidine ring, driven by the formation of stable fragment ions.[7][8]

Experimental Protocol: ESI-MS and MS/MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

-

Ionization Mode: Positive ion mode.

-

MS Method:

-

Perform a full scan (e.g., m/z 100-500) to identify the precursor ion ([M+H]⁺). The calculated exact mass for C₁₄H₁₉NO₂ is 233.1416, so the [M+H]⁺ ion should be observed at m/z 234.1489.

-

Perform a product ion scan (MS/MS) on the precursor ion at m/z 234.15 to generate a fragmentation pattern. Optimize collision energy to achieve a rich spectrum of fragment ions.

-

Predicted Mass Spectrometry Fragmentation The fragmentation of piperidine-containing compounds is well-documented. Key fragmentation pathways for Methyl 2-(piperidin-4-yl)benzoate would include cleavage of the piperidine ring.

Caption: Predicted ESI-MS/MS fragmentation pathways for [M+H]⁺.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy provides a rapid and straightforward confirmation of the key functional groups present in the molecule. The most prominent and diagnostic peaks will be the sharp, strong carbonyl (C=O) stretch of the ester and the N-H stretch of the secondary amine in the piperidine ring.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.

-

Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3300 | Medium, broad | N-H stretch | Secondary Amine (Piperidine) |

| ~3050 | Medium | Aromatic C-H stretch | Benzene Ring |

| ~2950, ~2850 | Medium | Aliphatic C-H stretch | Piperidine & -OCH₃ |

| ~1720 | Strong, sharp | C=O stretch | Ester |

| ~1600, ~1480 | Medium | C=C stretch | Benzene Ring |

| ~1250 | Strong | C-O stretch | Ester |

Integrated Analysis: A Self-Validating Workflow

True structural confirmation is achieved not by a single technique, but by the convergence of evidence from all methods. The workflow below illustrates how these orthogonal datasets validate one another to build an unshakeable structural assignment.

Caption: Integrated workflow for structural validation.

Trustworthiness: This multi-faceted approach ensures trustworthiness. The MS data confirms the elemental composition proposed. The IR data confirms the presence of the key functional groups predicted by that composition. Finally, the NMR data shows how these pieces are connected, confirming the specific isomer and providing the definitive structural proof. Any inconsistency in one dataset would invalidate the proposed structure and prompt further investigation, creating a robust, self-validating system.

References

- 1. ijnrd.org [ijnrd.org]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 2-(piperidin-4-yl)benzoate hydrochloride: Synthesis, Characterization, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(piperidin-4-yl)benzoate hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a piperidine ring linked to a benzoate scaffold, serves as a versatile platform for the synthesis of a wide array of biologically active molecules. The piperidine moiety, a ubiquitous feature in many pharmaceuticals, often imparts favorable pharmacokinetic properties, while the substituted benzoate core allows for diverse functionalization to modulate target affinity and selectivity. This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of this compound, offering field-proven insights and detailed protocols for researchers in the pharmaceutical sciences.

Physicochemical Properties and Identifiers

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in research and development.

| Property | Value | Source |

| IUPAC Name | methyl 2-(piperidin-4-yl)benzoate;hydrochloride | |

| CAS Number | 176526-08-2 | [1] |

| Molecular Formula | C₁₃H₁₈ClNO₂ | [1] |

| Molecular Weight | 255.74 g/mol | [1] |

| InChIKey | FTYWVJRACDMVTQ-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence involving a Suzuki-Miyaura cross-coupling reaction followed by catalytic hydrogenation. This approach offers a convergent and modular route to the target compound.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Methyl 2-(pyridin-4-yl)benzoate via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between aryl halides and boronic acids, catalyzed by a palladium complex.[2]

-

Materials:

-

Methyl 2-bromobenzoate

-

4-Pyridylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

-

Procedure:

-

To a round-bottom flask, add methyl 2-bromobenzoate (1.0 eq), 4-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a 4:1 mixture of toluene and water.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford methyl 2-(pyridin-4-yl)benzoate.

-

Step 2: Synthesis of Methyl 2-(piperidin-4-yl)benzoate via Catalytic Hydrogenation

The reduction of the pyridine ring to a piperidine ring is achieved through catalytic hydrogenation, a process that involves the addition of hydrogen across the double bonds of the aromatic ring in the presence of a metal catalyst.[3] The use of an acidic medium is crucial to prevent catalyst poisoning by the basic nitrogen of the pyridine.[4]

-

Materials:

-

Methyl 2-(pyridin-4-yl)benzoate

-

Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C)

-

Glacial acetic acid or Ethanolic HCl

-

Methanol

-

-

Procedure:

-

Dissolve methyl 2-(pyridin-4-yl)benzoate (1.0 eq) in glacial acetic acid or a solution of HCl in ethanol in a hydrogenation vessel.

-

Add platinum(IV) oxide (5-10 mol%) or 10% Pd/C (10 wt%).

-

Pressurize the vessel with hydrogen gas (typically 50-60 psi).

-

Shake or stir the reaction mixture at room temperature for 24-48 hours, monitoring the uptake of hydrogen.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Step 3: Formation and Purification of this compound

The final step involves the formation of the hydrochloride salt, which often aids in purification by crystallization and improves the compound's stability and handling properties.

-

Materials:

-

Crude Methyl 2-(piperidin-4-yl)benzoate

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol or diethyl ether)

-

Ethanol

-

Diethyl ether

-

-

Procedure:

-

Dissolve the crude methyl 2-(piperidin-4-yl)benzoate in a minimal amount of ethanol.

-

Slowly add a solution of hydrochloric acid (1.1 eq) with stirring.

-

If a precipitate forms, it can be collected by filtration. If not, slowly add diethyl ether as an anti-solvent until the solution becomes turbid.

-

Allow the mixture to stand, preferably at a reduced temperature (0-4 °C), to facilitate crystallization.

-

Collect the crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.[5][6]

-

Analytical Characterization

A suite of orthogonal analytical techniques is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the protons of the piperidine ring. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm). The methyl ester protons will be a singlet at approximately δ 3.9 ppm. The piperidine protons will be in the aliphatic region (δ 1.5-3.5 ppm), with the protons adjacent to the nitrogen appearing more downfield.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the ester carbonyl carbon around δ 167 ppm. The aromatic carbons will resonate in the δ 125-150 ppm region. The carbons of the piperidine ring will appear in the aliphatic region, typically between δ 25-55 ppm.[7]

| Expected ¹H and ¹³C NMR Chemical Shift Ranges | |

| Functional Group | ¹H Chemical Shift (ppm) |

| Aromatic (Ar-H) | 7.0 - 8.0 |

| Methyl Ester (-OCH₃) | ~3.9 (s) |

| Piperidine (axial/equatorial) | 1.5 - 3.5 (m) |

| Ester Carbonyl (C=O) | - |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For Methyl 2-(piperidin-4-yl)benzoate, electrospray ionization (ESI) is a suitable technique, which will likely show a prominent protonated molecular ion [M+H]⁺ at m/z 220.13.

Predicted Mass Spectrometry Fragmentation Workflow

Caption: Predicted ESI-MS/MS fragmentation pathways for Methyl 2-(piperidin-4-yl)benzoate.

Common fragmentation pathways for piperidine-containing compounds include α-cleavage adjacent to the nitrogen and ring-opening fragmentations.[8] For benzoate esters, characteristic losses of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃) are often observed.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase HPLC method is generally suitable for a compound of this polarity.

Illustrative HPLC Method Development Workflow

Caption: A logical workflow for developing an HPLC method for purity analysis.

-

Column: A C18 stationary phase is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[10][11]

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, such as 230 nm or 254 nm, is appropriate.

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

This technical guide has detailed a reliable synthetic route to this compound and outlined the key analytical techniques for its comprehensive characterization. The provided protocols and workflows are designed to be self-validating systems, ensuring scientific integrity and reproducibility. By understanding the causality behind experimental choices and leveraging a suite of orthogonal analytical methods, researchers can confidently synthesize and characterize this valuable building block for its application in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Unlocking the Therapeutic Potential of Piperidine-Containing Esters

Foreword: The Piperidine Ring - A Privileged Scaffold in Modern Drug Discovery

The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as one of the most vital building blocks in medicinal chemistry.[1] Its prevalence is not coincidental; the piperidine ring's unique combination of conformational flexibility, basic nitrogen atom for hydrogen bonding, and tunable physicochemical properties makes it an ideal framework for designing molecules that can precisely interact with a wide array of biological targets.[2][3] When combined with an ester functional group, the resulting scaffold offers a powerful platform for developing therapeutics with modulated solubility, metabolic stability, and pharmacokinetic profiles.[3] This guide provides an in-depth exploration of the key therapeutic targets amenable to modulation by piperidine-containing esters, grounded in mechanistic understanding and validated experimental approaches.

Core Therapeutic Areas and Key Molecular Targets

The versatility of the piperidine scaffold has led to its incorporation in drugs across numerous therapeutic classes.[4][5] Below, we dissect the primary molecular targets in several key disease areas.

Central Nervous System (CNS) Disorders

The ability of piperidine-containing molecules to cross the blood-brain barrier has made them mainstays in neurology and psychiatry.

-

Opioid Receptors (μ, δ, κ): These G-protein coupled receptors (GPCRs) are the primary targets for potent analgesics. The piperidine core can mimic the tyramine moiety of endogenous opioid peptides, enabling strong binding. Fentanyl, a synthetic opioid of the piperidine family, is a powerful μ-opioid receptor agonist used for severe pain management.[1][6] The ester group in related analogs can be modified to fine-tune potency and duration of action.

-

Acetylcholinesterase (AChE): Inhibition of AChE is a cornerstone of therapy for Alzheimer's disease, aimed at increasing acetylcholine levels in the brain.[7] Donepezil, a leading AChE inhibitor, features a piperidine ring that interacts with the peripheral anionic site of the enzyme, contributing to its high affinity and selectivity.[7]

-

Muscarinic Acetylcholine Receptors (M-receptors): Certain piperidine derivatives have been found to be ligands for muscarinic receptors, such as the M3 subtype, which has been implicated in the progression of some cancers.[7]

Oncology

Piperidine derivatives have shown significant promise as anticancer agents by targeting various mechanisms of cancer cell proliferation and survival.[4][8]

-

Signaling Pathway Modulation: Compounds incorporating the piperidine scaffold can interfere with critical cancer signaling pathways like PI3K/Akt and NF-κB, leading to the induction of apoptosis.[8]

-

Receptor Antagonism: In hormone-dependent cancers like breast cancer, piperidine derivatives synthesized from tamoxifen have been shown to inhibit cell proliferation in both estrogen receptor (ER) positive and negative cell lines by inducing cell cycle arrest.[8]

Inflammatory and Metabolic Diseases

A significant emerging area for piperidine-containing esters is the modulation of enzymes involved in inflammatory cascades.

-

Soluble Epoxide Hydrolase (sEH): This enzyme metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols. Inhibiting sEH elevates EET levels, producing potent anti-inflammatory, vasodilatory, and analgesic effects.[9] Novel piperidine-derived amides and esters have been developed as highly potent sEH inhibitors, representing a promising therapeutic strategy for cardiovascular and inflammatory diseases.[9][10]

Table 1: Representative Piperidine-Containing Drugs and Their Molecular Targets

| Drug Name | Chemical Class | Primary Molecular Target | Therapeutic Indication |

| Fentanyl | Piperidine Derivative (Opioid) | µ-Opioid Receptor Agonist | Severe Pain[6] |

| Donepezil | Piperidine Derivative | Acetylcholinesterase (AChE) Inhibitor | Alzheimer's Disease[7] |

| Methylphenidate | Piperidine Derivative | Dopamine/Norepinephrine Reuptake Inhibitor | ADHD, Narcolepsy |

| SLC-0111 | Piperidine-based Sulfonamide | Carbonic Anhydrase IX and XII Inhibitor | Hypoxic Tumors (Clinical Trials)[1] |

Foundational Experimental Workflows for Target Validation

Identifying and validating the molecular targets of novel piperidine-containing esters is a critical phase in drug development. The following section outlines a robust, self-validating workflow. The causality behind these choices is to progress from a broad, high-throughput screen to specific, mechanism-defining assays, ensuring that resources are focused on the most promising candidates.

Workflow for Target Identification and Validation

The logical flow from initial screening to lead optimization is designed to efficiently identify novel therapeutics. The initial phenotypic screen casts a wide net, while subsequent steps systematically narrow the focus to a specific molecular target and mechanism of action.

Caption: High-level workflow for drug discovery using a piperidine ester library.

Detailed Protocol: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol provides a self-validating system to quantify the inhibitory potential of a test compound against human sEH. The use of a fluorogenic substrate allows for highly sensitive and continuous monitoring of enzyme activity.

Principle: The assay measures the hydrolysis of the substrate cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC), which is non-fluorescent, into a highly fluorescent product, 6-methoxy-2-naphthaldehyde (6M2N), by sEH. An inhibitor will decrease the rate of fluorescence generation.

Materials:

-

Recombinant human sEH enzyme

-

Assay Buffer: Bis-Tris/HCl (25 mM, pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA)

-

Substrate: CMNPC, 1 mM stock in DMSO

-

Test Compounds (Piperidine Esters): 10 mM stock in DMSO

-

96-well black, flat-bottom microplates

-

Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting range is 1 mM to 10 nM. Then, dilute these 1:50 in Assay Buffer. This intermediate step is crucial to minimize DMSO concentration in the final reaction, as high solvent levels can denature the enzyme.

-

Reaction Setup: To each well of the 96-well plate, add:

-

80 µL of Assay Buffer.

-

10 µL of the diluted test compound (or DMSO for control wells).

-

10 µL of recombinant human sEH enzyme solution (pre-diluted in Assay Buffer to achieve a linear reaction rate).

-

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.

-

Initiation of Reaction: Add 10 µL of CMNPC substrate (diluted in Assay Buffer to a final concentration of 5 µM) to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 30°C. Measure the fluorescence intensity every 60 seconds for 20-30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Mechanism of Action: A Case Study in sEH Inhibition

Understanding the downstream consequences of target engagement is paramount. For sEH inhibitors, the therapeutic effect is derived from altering the balance of bioactive lipids.

Caption: Mechanism of action for a piperidine ester sEH inhibitor.

By inhibiting sEH, the piperidine-containing ester prevents the degradation of EETs.[9] The resulting accumulation of EETs leads to beneficial downstream effects, including reduced inflammation and vasodilation, which are key therapeutic goals in treating hypertension and cardiovascular disease.

Conclusion and Future Directions

Piperidine-containing esters remain a cornerstone of modern drug discovery, offering a synthetically tractable and pharmacologically privileged scaffold.[2][5] The therapeutic landscape for these molecules continues to expand beyond traditional CNS and pain targets into new frontiers like metabolic disease and oncology. Future research will likely focus on developing highly selective agents with tailored pharmacokinetic profiles through advanced synthetic strategies, including stereoselective synthesis to control the three-dimensional shape of these powerful molecules.[11][12] The continued exploration of structure-activity relationships and novel biological targets will undoubtedly cement the legacy of the piperidine ester as a critical tool in the development of next-generation medicines.[13]

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fentanyl - Wikipedia [en.wikipedia.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 9. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. WO2010077798A2 - Stereoselective synthesis of piperidine derivatives - Google Patents [patents.google.com]

- 12. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(piperidin-4-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(piperidin-4-yl)benzoate is a bifunctional organic molecule that incorporates a piperidine ring and a methyl benzoate scaffold. The piperidine moiety is a privileged structure in medicinal chemistry, appearing in a wide array of approved pharmaceuticals due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for engaging with biological targets[1]. The substitution pattern of Methyl 2-(piperidin-4-yl)benzoate, with the piperidine ring at the 2-position of the benzoate, offers a unique spatial arrangement of its functional groups, making it a valuable building block for the synthesis of novel therapeutic agents and complex molecular architectures.

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 2-(piperidin-4-yl)benzoate, including its synthesis, characterization, and potential applications in drug discovery and development. As a Senior Application Scientist, this document aims to provide not only the fundamental data but also the underlying scientific rationale for the presented information, ensuring both technical accuracy and practical relevance for researchers in the field.

Chemical and Physical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these properties is therefore essential in the early stages of drug development.

Molecular Structure and Basic Information

The chemical structure of Methyl 2-(piperidin-4-yl)benzoate consists of a piperidine ring attached at its 4-position to the 2-position of a methyl benzoate ring.

| Property | Value | Source |

| IUPAC Name | methyl 2-(piperidin-4-yl)benzoate | - |

| CAS Number | 176526-08-2 (hydrochloride) | [2] |

| Molecular Formula | C13H17NO2 | PubChem |

| Molecular Weight | 219.28 g/mol | PubChem |

| Molecular Weight (HCl salt) | 255.74 g/mol | [2][3] |

Predicted Physicochemical Parameters

In the absence of extensive experimental data for the free base, high-quality computational predictions provide valuable insights into the compound's likely properties.

| Parameter | Predicted Value | Source | Significance in Drug Discovery |

| XlogP | 2.4 | PubChem | Indicates good lipophilicity, suggesting potential for good membrane permeability. |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | PubChem | Suggests good oral bioavailability, as it is below the 140 Ų threshold. |

| Hydrogen Bond Donors | 1 | PubChem | Contributes to solubility and target binding. |

| Hydrogen Bond Acceptors | 2 | PubChem | Influences solubility and interactions with biological targets. |

| Rotatable Bonds | 2 | PubChem | A low number of rotatable bonds is generally favorable for good oral bioavailability. |

Synthesis of Methyl 2-(piperidin-4-yl)benzoate

While a specific, detailed synthesis of Methyl 2-(piperidin-4-yl)benzoate is not widely reported in the literature, a plausible and efficient synthetic route can be designed based on established palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling. An alternative approach involves the modification of a pre-formed piperidine-containing starting material.

Proposed Synthetic Pathway: Suzuki Coupling

A logical approach involves the Suzuki coupling of a protected 4-halopiperidine with a boronic acid derivative of methyl benzoate.

Caption: Proposed Suzuki coupling route for the synthesis of Methyl 2-(piperidin-4-yl)benzoate.

Experimental Protocol: Synthesis via Suzuki Coupling

Step 1: Synthesis of Methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate

-

To a solution of methyl 2-bromobenzoate (1.0 eq) and N-Boc-4-iodopiperidine (1.1 eq) in a suitable solvent such as 1,4-dioxane and water (4:1), add a palladium catalyst, for instance, Pd(dppf)Cl2 (0.05 eq), and a base like potassium carbonate (3.0 eq).

-

Degas the mixture by bubbling with argon for 15-20 minutes.

-

Heat the reaction mixture at 80-90 °C under an inert atmosphere for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate.

Step 2: Deprotection to Methyl 2-(piperidin-4-yl)benzoate

-

Dissolve the purified Methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting crude product can be purified by recrystallization or by conversion to the free base by neutralization with a suitable base followed by extraction and purification.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate ring, the protons of the piperidine ring, and the methyl ester protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (benzoate) | 7.2 - 7.8 | m | 4H |

| Methyl (ester) | ~3.9 | s | 3H |

| Piperidine (CH) | 2.8 - 3.2 | m | 1H |

| Piperidine (CH2, axial) | 2.6 - 2.8 | m | 2H |

| Piperidine (CH2, equatorial) | 3.0 - 3.4 | m | 2H |

| Piperidine (CH2) | 1.6 - 2.0 | m | 4H |

| Piperidine (NH) | 1.5 - 2.5 (broad) | s | 1H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~168 |

| Aromatic (C-O) | ~150 |

| Aromatic (CH) | 125 - 132 |

| Aromatic (C-C) | ~130 |

| O-CH3 (ester) | ~52 |

| Piperidine (CH) | ~45 |

| Piperidine (CH2) | 25 - 45 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (piperidine) | Stretching | 3300 - 3500 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 2950 |

| C=O (ester) | Stretching | 1710 - 1730 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O (ester) | Stretching | 1100 - 1300 |

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound. For the free base, the expected molecular ion peak [M]+ would be at m/z = 219. The electrospray ionization (ESI) mass spectrum would likely show a prominent [M+H]+ ion at m/z = 220.

Experimental Workflows

Workflow for Purity Determination

A combination of chromatographic and spectroscopic techniques is essential for confirming the purity of synthesized Methyl 2-(piperidin-4-yl)benzoate.

Caption: A typical workflow for the purification and analysis of Methyl 2-(piperidin-4-yl)benzoate.

Applications and Significance in Drug Discovery

The structural motifs within Methyl 2-(piperidin-4-yl)benzoate are of significant interest in medicinal chemistry. The 2-substituted piperidine scaffold is a key component in a variety of biologically active compounds, including those with anti-inflammatory and central nervous system (CNS) activity[1][6].

For instance, derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been identified as potent anti-inflammatory agents[6]. This suggests that Methyl 2-(piperidin-4-yl)benzoate could serve as a valuable starting material for the synthesis of novel anti-inflammatory drugs. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for the introduction of further diversity through amide bond formation or other coupling reactions.

Furthermore, the piperidine ring can be N-functionalized to modulate the physicochemical properties of the molecule, such as its solubility and basicity, which can have a profound impact on its pharmacokinetic profile and target engagement.

Conclusion

Methyl 2-(piperidin-4-yl)benzoate is a versatile chemical entity with significant potential as a building block in the synthesis of novel, biologically active compounds. This technical guide has provided a comprehensive overview of its key physicochemical properties, a plausible synthetic route, and its potential applications in drug discovery. The combination of the medicinally relevant piperidine scaffold with the synthetically tractable methyl benzoate moiety makes this compound a valuable tool for medicinal chemists and researchers in the pharmaceutical sciences. Further experimental investigation into the properties and biological activities of derivatives of Methyl 2-(piperidin-4-yl)benzoate is warranted and is likely to yield novel therapeutic candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - Methyl 4-(piperidin-4-yl)benzoate hydrochloride (C13H17NO2) [pubchemlite.lcsb.uni.lu]

- 3. 176526-08-2|Methyl 2-(piperidin-4-yl)benzoate hydrochloride|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]